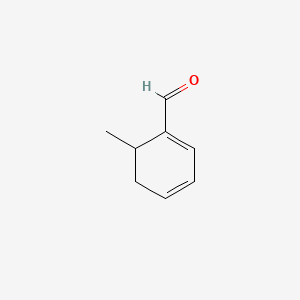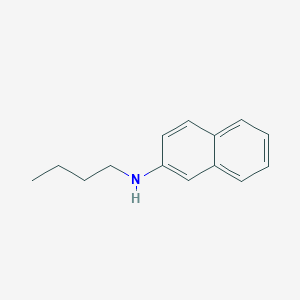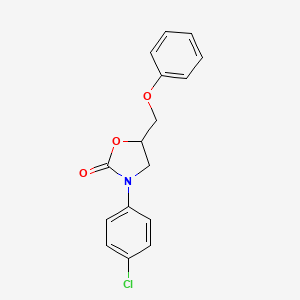
3-(p-Chlorophenyl)-5-phenoxymethyl-2-oxazolidone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(p-Chlorophenyl)-5-phenoxymethyl-2-oxazolidone is an organic compound that belongs to the class of oxazolidones This compound is characterized by the presence of a chlorophenyl group and a phenoxymethyl group attached to an oxazolidone ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(p-Chlorophenyl)-5-phenoxymethyl-2-oxazolidone typically involves the reaction of p-chlorophenyl isocyanate with phenoxymethyl alcohol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base or an acid, to facilitate the formation of the oxazolidone ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are crucial for large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxymethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxazolidone ring, potentially converting it into a more reduced form, such as an oxazolidine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of phenoxymethyl aldehyde or phenoxymethyl carboxylic acid.
Reduction: Formation of oxazolidine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 3-(p-Chlorophenyl)-5-phenoxymethyl-2-oxazolidone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context.
類似化合物との比較
3-(p-Chlorophenyl)-1,1-dimethylurea (Monuron): A herbicide with a similar chlorophenyl group.
2,4-Dichlorophenoxyacetic Acid: Another compound with chlorophenyl functionality, used as a herbicide.
Comparison: 3-(p-Chlorophenyl)-5-phenoxymethyl-2-oxazolidone is unique due to the presence of both the oxazolidone ring and the phenoxymethyl group, which confer distinct chemical and biological properties. Unlike Monuron and 2,4-Dichlorophenoxyacetic Acid, which are primarily used as herbicides, this compound has broader applications in medicinal chemistry and industrial processes.
特性
CAS番号 |
5255-83-4 |
|---|---|
分子式 |
C16H14ClNO3 |
分子量 |
303.74 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-5-(phenoxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C16H14ClNO3/c17-12-6-8-13(9-7-12)18-10-15(21-16(18)19)11-20-14-4-2-1-3-5-14/h1-9,15H,10-11H2 |
InChIキー |
FWWMCADQJUYJDG-UHFFFAOYSA-N |
正規SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)Cl)COC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(4-Methoxyphenyl)ethylideneamino]-3-(2-methylpropyl)thiourea](/img/structure/B14736961.png)
![2,3-Dihydro-5h-[1,3]thiazolo[2,3-b]quinazoline-5-thione](/img/structure/B14736970.png)
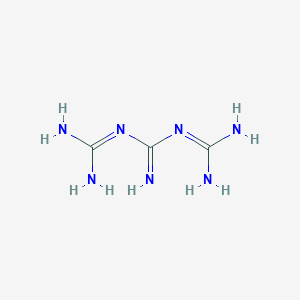
![2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethyl 2-hydroxybenzoate](/img/structure/B14736998.png)
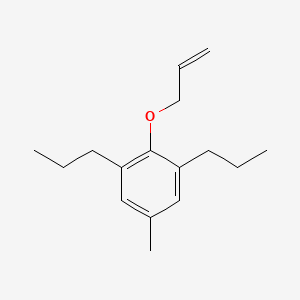
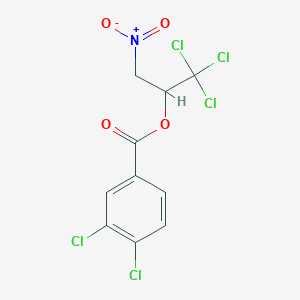

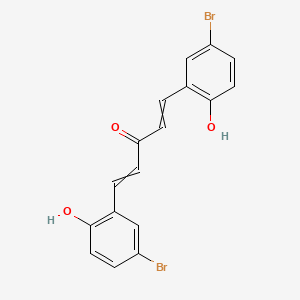
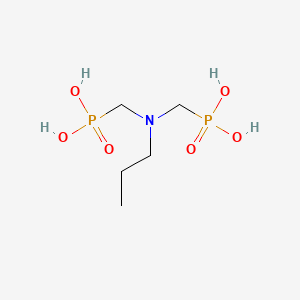

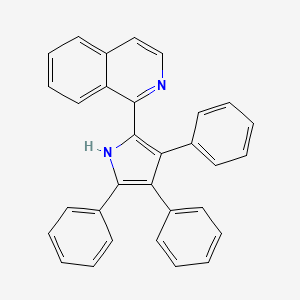
![(2E)-2-[(4-Methylphenyl)imino]-1-phenylethan-1-one](/img/structure/B14737030.png)
